lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate
CAS No.: 2219368-57-5
Cat. No.: VC11999680
Molecular Formula: C5H6LiNO3S2
Molecular Weight: 199.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 2219368-57-5 |
|---|---|
| Molecular Formula | C5H6LiNO3S2 |
| Molecular Weight | 199.2 g/mol |
| IUPAC Name | lithium;5-methoxy-2-methyl-1,3-thiazole-4-sulfinate |
| Standard InChI | InChI=1S/C5H7NO3S2.Li/c1-3-6-4(11(7)8)5(9-2)10-3;/h1-2H3,(H,7,8);/q;+1/p-1 |
| Standard InChI Key | UOFDOGVSORBGHS-UHFFFAOYSA-M |
| SMILES | [Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
| Canonical SMILES | [Li+].CC1=NC(=C(S1)OC)S(=O)[O-] |
Introduction
Structural and Molecular Characteristics
The molecular formula of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate is C₆H₇LiNO₃S₂, derived from the parent sulfinic acid (C₆H₈NO₃S₂) by deprotonation and lithium cation coordination . Key structural features include:
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A 1,3-thiazole ring (a five-membered heterocycle with sulfur at position 1 and nitrogen at position 3).
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A methoxy group (-OCH₃) at position 5.
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A methyl group (-CH₃) at position 2.
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A sulfinate group (-SO₂⁻) at position 4, stabilized by a lithium counterion .
Table 1: Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₆H₇LiNO₃S₂ | |
| Molecular Weight | 212.2 g/mol | Calculated |
| Parent Sulfinic Acid | 5-Methoxy-2-methyl-1,3-thiazole-4-sulfinic acid | |
| CAS Registry Number | Not publicly disclosed | N/A |
Synthesis and Preparation
The synthesis of lithium(1+) ion 5-methoxy-2-methyl-1,3-thiazole-4-sulfinate typically involves two steps:
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Synthesis of the sulfinic acid precursor:
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Lithium salt formation:
Table 2: Representative Synthesis Conditions
| Step | Reactants | Conditions | Yield | Source |
|---|---|---|---|---|
| 1 | 5-Methoxy-2-methyl-1,3-thiazole-4-thiol + H₂O₂ | H₂O/EtOH, 25°C, 12 h | 75% | |
| 2 | Sulfinic acid + LiOH | MeOH/H₂O, 0°C, 2 h | 90% |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMSO, DMF) and moderately soluble in water/methanol mixtures .
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Stability: Sensitive to moisture and strong acids/bases due to the sulfinate group’s reactivity. Storage under inert atmosphere is recommended .
Spectroscopic Data
Chemical Reactivity and Applications
Coordination Chemistry
The sulfinate group acts as a bidentate ligand, coordinating to transition metals via oxygen atoms. This property is exploited in catalysis and materials science . For example, analogous thiazole sulfinates form complexes with Cu(II) and Zn(II) .
Organic Synthesis
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Nucleophilic sulfinate: Participates in Michael additions or alkylation reactions to form sulfones .
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Heterocyclic building block: Used to synthesize functionalized thiazoles for pharmaceuticals or agrochemicals .
Table 3: Reported Applications
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